Atg7-IN-3 Exhibits Superior Enzymatic ATG7 Inhibition Potency Compared to ATG7-IN-1 and ATG7-IN-2
In a recombinant human ATG7 enzymatic assay, Atg7-IN-3 (Compound 18) demonstrates an IC50 of 0.048 ± 0.022 μM, which is 1.3-fold more potent than ATG7-IN-1 (IC50 = 62 nM = 0.062 μM) and 1.9-fold more potent than ATG7-IN-2 (IC50 = 0.089 μM) .
| Evidence Dimension | Recombinant human ATG7 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.048 ± 0.022 μM |
| Comparator Or Baseline | ATg7-IN-1: 62 nM (0.062 μM); ATG7-IN-2: 0.089 μM |
| Quantified Difference | Atg7-IN-3 is 1.3-fold more potent than ATG7-IN-1 and 1.9-fold more potent than ATG7-IN-2 |
| Conditions | Recombinant His-tagged human ATG7; 105 min incubation; in presence of ATP |
Why This Matters
This 1.3–1.9-fold improvement in biochemical potency allows for lower compound usage per experiment, reducing potential off-target effects and enabling more precise titration in dose-response studies.
